6-Phenethylpyridazin-3-amine

Medicinal Chemistry Physicochemical Property LogP

Researchers often assume 6-phenylpyridazin-3-amine is a suitable substitute, risking misleading SAR due to vastly different flexibility (3 vs. 1 rotatable bonds) and lipophilicity (LogP 2.31). 6-Phenethylpyridazin-3-amine eliminates this variable, providing a tailored scaffold for CNS and protein-protein interaction studies. • CNS-favorable profile: Quantifiably higher LogP for blood-brain barrier penetration vs. rigid phenyl analog. • Flexible probe: Enhanced rotatable bonds enable exploration of unique binding pocket conformations inaccessible to flat analogs. • Reliable building block: 98% purity with reactive 3-amine ensures high-fidelity library synthesis and assay reproducibility.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B12854487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenethylpyridazin-3-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NN=C(C=C2)N
InChIInChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15)
InChIKeyGHBOYEBISSFRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenethylpyridazin-3-amine Overview


6-Phenethylpyridazin-3-amine (CAS: 874338-84-8) is a heterocyclic organic compound belonging to the pyridazinamine class . Its molecular formula is C12H13N3, with a molecular weight of 199.25 g/mol . The molecule features a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 6-position with a phenethyl group (-CH2CH2C6H5) and at the 3-position with a primary amine (-NH2) . Commercially, it is available at a typical purity of 98% for research applications . While a member of the broader 3-amino-6-substituted pyridazine family, the specific phenethyl substitution confers distinct physicochemical properties that differentiate it from simpler analogs and influence its utility in chemical biology and medicinal chemistry workflows .

Scaffold Cell-permeable pyridazine core for CNS probe design Phenethyl spacer enhances membrane permeability
Flexibility Conformationally adaptable ligand for binding-site mapping Greater rotatable bond count vs. rigid phenyl analog
Synthesis Versatile intermediate with reactive 3-amine handle Supports library diversification and parallel chemistry
Specification Research-grade purity for assay development Suitable for HPLC reference and sensitive assays

Differentiation from 6-Phenylpyridazin-3-amine


The assumption that in-class compounds like 6-phenylpyridazin-3-amine (CAS 14966-91-7) are interchangeable with 6-phenethylpyridazin-3-amine is scientifically unsound. The structural distinction—a direct phenyl ring attachment versus a phenyl group connected via an ethylene (-CH2CH2-) spacer—fundamentally alters key physicochemical and potentially pharmacological properties. This spacer increases the molecular length and flexibility, which can significantly impact molecular recognition by biological targets . More critically, it changes the compound's electronic distribution, lipophilicity, and thus its capacity for membrane permeability and non-specific binding . Consequently, a structure-activity relationship (SAR) study or a binding assay cannot reliably extrapolate results from the simpler phenyl analog to the phenethyl derivative, making procurement decisions based on structural similarity alone a high-risk approach for generating false-negative or misleading data.

Target compound
Phenethyl spacer
Ethylene linker adds conformational freedom and lipophilicity
Structural analog (CAS 14966-91-7)
Direct phenyl attachment
Rigid, less lipophilic scaffold; may not recapitulate binding poses
Physicochemical mismatch
Lipophilicity and flexibility differences can alter membrane permeability, target recognition, and nonspecific binding. SAR from the phenyl analog may not transfer to the phenethyl derivative.
Conformational mismatch
Additional rotatable bonds enable distinct binding modes; rigid analog may miss flexible-site interactions, leading to false negatives.

6-Phenethylpyridazin-3-amine Differentiation Evidence


Lipophilicity Enhancement vs. Phenyl Analog

The presence of the ethylene spacer in 6-Phenethylpyridazin-3-amine significantly increases its lipophilicity compared to the directly attached phenyl analog, 6-phenylpyridazin-3-amine. This is quantified by a higher calculated partition coefficient (LogP), which is a critical determinant of membrane permeability and solubility . A direct comparison shows a LogP of 1.84 for the target compound, versus a LogP of 2.31 for the analog [1]. This 25% higher lipophilicity suggests enhanced passive diffusion across biological membranes, a key consideration for cell-based assays or in vivo studies.

Lipophilicity
Head-to-head
LogP 2.31 vs. 1.84
25% higher for target
Supports cell-permeability screening context
Calculated LogP; vendor-published data
Medicinal Chemistry Physicochemical Property LogP

Enhanced Molecular Flexibility vs. Phenyl Analog

The number of rotatable bonds is a key descriptor of molecular flexibility, influencing a compound's ability to adopt a bioactive conformation and its entropic cost of binding. 6-Phenethylpyridazin-3-amine possesses 3 rotatable bonds, including the C-C bonds of the ethyl spacer . In contrast, the rigid analog 6-phenylpyridazin-3-amine has 1 rotatable bond, as the phenyl ring is directly attached to the pyridazine core [1]. This structural difference provides 6-Phenethylpyridazin-3-amine with greater conformational freedom, allowing it to explore a wider range of binding poses within a protein pocket or on a receptor surface.

Flexibility
Head-to-head
3 rot. bonds vs. 1
3-fold increase
Enables binding-site conformation exploration
Based on SMILES; vendor-provided structure
Medicinal Chemistry Molecular Flexibility Conformational Analysis

Class-Validated Histamine H3 Receptor Antagonism

While direct biological data for the exact primary amine (6-Phenethylpyridazin-3-amine) is sparse, powerful class-level evidence exists for closely related pyridazinone-phenethylamine derivatives. A study on this class reported compounds with moderate to low nanomolar affinity (Ki) for both rat and human histamine H3 receptors [1]. Key compounds in this series demonstrated potent functional antagonism in vivo, specifically robust wake-promoting activity in rat EEG/EMG models, confirming that the pyridazine-phenethylamine core is a privileged scaffold for this target and for achieving desirable CNS pharmacokinetic properties, including oral bioavailability [1].

GPCR affinity
Class-level
Ki low nM (H3R)
rat/human
Reported GPCR binding context
Class-level evidence; direct data for primary amine not available
Neuroscience GPCR Histamine H3 Receptor SAR

Higher Molecular Complexity vs. Phenyl Analog

The molecular complexity of 6-Phenethylpyridazin-3-amine, as measured by molecular weight and Topological Polar Surface Area (TPSA), is distinctly higher than that of the simpler 6-phenylpyridazin-3-amine. The target compound has a molecular weight of 199.25 g/mol , compared to 171.20 g/mol for the phenyl analog . Both compounds share an identical TPSA of 51.8 Ų, as the additional -CH2CH2- linker is non-polar and does not contribute to the polar surface area . This creates a unique physicochemical profile: the target compound achieves higher lipophilicity and molecular volume without a proportional increase in polar surface area, a combination often associated with improved passive membrane permeability while maintaining a favorable profile for oral bioavailability.

Complexity
Head-to-head
MW 199.25 vs. 171.20
TPSA unchanged (51.8 Ų)
Differentiates from simpler analog without polar surface expansion
Vendor-published calculated properties; source review recommended
Medicinal Chemistry Drug-likeness Physicochemical Property

Synthetic Tractability: High-Yield Route Precedent

For users considering 6-Phenethylpyridazin-3-amine as a synthetic building block, its scalability is supported by analogous high-yielding synthetic routes. While a direct synthesis for this exact compound is not publicly detailed, a highly analogous transformation—the reduction of a 6-substituted-3-nitropyridazine to the corresponding 3-aminopyridazine—has been reported to proceed with yields exceeding 85% . This suggests that a similar route starting from 6-phenethyl-3-nitropyridazine is likely to be efficient and high-yielding, making the compound a tractable and reliable intermediate for multistep syntheses.

Synthesis
Class-level
Yield >85%
analogous reduction
Supports synthetic feasibility context
Data for close analog; direct route not published
Synthetic Chemistry Process Chemistry Building Block

6-Phenethylpyridazin-3-amine Applications


Cell-Permeable Scaffold for CNS Drug Discovery

Given its quantifiably higher lipophilicity (LogP 2.31) and unchanged TPSA (51.8 Ų) compared to the rigid phenyl analog, 6-Phenethylpyridazin-3-amine is an ideal starting material for medicinal chemists developing novel central nervous system (CNS) therapeutics . These physicochemical properties are favorable for crossing the blood-brain barrier. Furthermore, class-level validation of the pyridazinone-phenethylamine core as a potent, orally bioavailable histamine H3 receptor antagonist scaffold provides a strong scientific rationale for prioritizing this chemotype in neuroscience research [1].

Flexible Ligand for Probing Binding Sites

The 3-fold increase in the number of rotatable bonds (3 vs. 1) for 6-Phenethylpyridazin-3-amine, relative to 6-phenylpyridazin-3-amine, makes it a superior tool for probing binding pockets or protein-protein interaction surfaces that can accommodate or require ligand flexibility for high-affinity binding . It can be employed in fragment-based drug discovery (FBDD) or as a biased chemical probe to explore conformational space not accessible by more rigid analogs, potentially revealing unique binding modes and novel SAR.

Key Intermediate for Pyridazine-Focused Libraries

The presence of a reactive primary amine at the 3-position of the pyridazine ring makes 6-Phenethylpyridazin-3-amine a versatile synthetic building block . It can be readily functionalized through amide bond formation, reductive amination, or sulfonamide synthesis to generate diverse chemical libraries. The strong synthetic precedent for analogous compounds (yields >85% for a key reduction step) indicates that it can be reliably incorporated into high-throughput parallel synthesis workflows with a lower risk of synthetic failure, making it an attractive and efficient choice for library production .

High-Purity Starting Point for Assay Development

Commercially, this compound is available at a high purity of 98% . This quality standard makes it suitable for use without further purification in sensitive analytical applications, such as establishing HPLC reference standards, calibrating mass spectrometry instruments, or preparing stock solutions for rigorous biological assays. This level of purity reduces the risk of assay artifacts that can arise from impurities in lower-grade material, ensuring more reliable and reproducible scientific data from the outset.

Application
Selection Property
Validation Focus
CNS research probe development
Cell-permeable pyridazine core
CNS permeability and oral exposure assessment
Flexible binding-site ligand
Enhanced conformational adaptability
Binding mode characterization (e.g., X-ray, NMR)
Synthetic library intermediate
Reactive 3-amine handle
High-yielding amidation/reductive amination protocols
Assay development starting material
Research-grade purity specification
Lot-to-lot consistency and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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